N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is structurally related to purines and often explored for kinase inhibition and therapeutic applications. The molecule features a 1-methylpyrazolo[3,4-d]pyrimidine core substituted at the N4 and N6 positions with a 4-chlorophenyl and 3,4-dimethylphenyl group, respectively. The chlorine atom and methyl groups on the aromatic rings likely influence electronic properties, solubility, and target binding .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-6-N-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6/c1-12-4-7-16(10-13(12)2)24-20-25-18(17-11-22-27(3)19(17)26-20)23-15-8-5-14(21)6-9-15/h4-11H,1-3H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFKOTVAPFZFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups at the chloro or methyl positions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with cell cycle progression, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with key analogues:
Key Observations
3,4-Dimethylphenyl at N6 (target compound) provides steric bulk and electron-donating effects, contrasting with the 3-chloro-4-methoxyphenyl group in , which combines electron-withdrawing (Cl) and donating (OMe) properties.
Solubility and Physicochemical Properties :
- The N6-ethyl analogue exhibits low aqueous solubility (0.5 μg/mL), likely due to reduced polarity compared to methoxy- or dimethyl-substituted derivatives.
- High melting points (e.g., 269–271°C in ) correlate with strong intermolecular forces from halogen and polar groups, suggesting improved stability for formulation .
Synthetic Routes: Chlorination and hydrazinolysis (as in ) are common steps for pyrazolo[3,4-d]pyrimidine synthesis. The target compound’s 3,4-dimethylphenyl group may require tailored coupling conditions to avoid steric interference .
Biological Activity
N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as a therapeutic agent in various diseases including cancer and inflammatory conditions.
- Molecular Formula : C20H19ClN6
- Molecular Weight : 378.9 g/mol
- CAS Number : 878064-79-0
Biological Activity
The biological activity of this compound has been explored in several studies, revealing its potential as an inhibitor of various kinases and its anti-proliferative effects against cancer cell lines.
Inhibition of Casein Kinase 1 (CK1)
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, act as inhibitors of casein kinase 1 (CK1). Aberrant activation of CK1 is linked to cancer and central nervous system disorders. The compound demonstrated significant inhibition of CK1 with an IC50 value of approximately 78 nM, highlighting its potential as a lead compound for further development in oncology .
Anti-Cancer Activity
In vitro studies have assessed the anti-proliferative effects of this compound against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against A549 (lung cancer) and HCT-116 (colon cancer) cells. One study reported that certain derivatives exhibited IC50 values as low as 8.21 µM against A549 cells, indicating potent anti-cancer properties .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine core significantly influence the biological activity. The introduction of halogenated phenyl groups has been associated with enhanced potency against specific targets. For instance, compounds with a chlorophenyl moiety have shown improved activity compared to their non-halogenated counterparts .
Pharmacological Studies
Pharmacological evaluations have included assessments of acute toxicity and pharmacokinetics. The LD50 values for related compounds suggest manageable toxicity profiles, making them suitable candidates for further development .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Synthesis and Characterization : The synthesis involves multi-step organic reactions that yield high-purity compounds suitable for biological testing .
- In Vitro Studies : Compounds derived from this scaffold were tested against various cancer cell lines with promising results in inhibiting cell proliferation .
- Molecular Docking Studies : Computational studies have been performed to predict binding affinities to target proteins such as EGFR, supporting the experimental findings related to anti-cancer activity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
